molecular formula C11H9ClN2S B1517083 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline CAS No. 1019363-62-2

3-Chloro-2-(pyridin-2-ylsulfanyl)aniline

Cat. No.: B1517083
CAS No.: 1019363-62-2
M. Wt: 236.72 g/mol
InChI Key: QECVIIDKHSLJPR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted anilines with heterocyclic sulfanyl substituents. The primary International Union of Pure and Applied Chemistry name is 3-chloro-2-(pyridin-2-ylsulfanyl)aniline, which systematically describes the structural arrangement of functional groups. This nomenclature clearly indicates the presence of a chlorine atom at position 3 of the benzene ring, an amino group characteristic of anilines, and a pyridin-2-ylsulfanyl substituent at position 2.

Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound is also known as 3-chloro-2-(2-pyridinylthio)benzenamine, which uses the older "thio" terminology instead of "sulfanyl" and explicitly identifies the benzene ring as benzenamine rather than aniline. This alternative naming convention highlights the compound's relationship to both benzenamine derivatives and pyridine-containing sulfur compounds.

The systematic naming approach reveals the compound's classification within multiple chemical families simultaneously. As a substituted aniline, it belongs to the broader category of aromatic amines, while the pyridin-2-ylsulfanyl substituent places it among heterocyclic sulfur compounds. The chloro substitution further categorizes it as a halogenated aromatic compound, demonstrating the multifaceted nature of this chemical entity.

Chemical database entries consistently employ the primary International Union of Pure and Applied Chemistry nomenclature, ensuring standardized identification across various scientific platforms. The systematic name enables precise communication among researchers and facilitates accurate literature searches and chemical property predictions based on structural relationships to known compounds.

Properties

IUPAC Name

3-chloro-2-pyridin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECVIIDKHSLJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Substitution Pattern and Molecular Properties

The following table compares key structural and physicochemical properties of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline with similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Identifiers/Notes
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline C₁₁H₉ClN₂S Cl (pos.3), S-linked pyridin-2-yl 236.72 2096341-78-3 InChIKey: RBBGYSQYNSHKBX
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline C₁₁H₉ClN₂S Cl (pos.3), S-linked pyridin-2-yl 236.72 N/A CID 1506604; SMILES: C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl
3-Chloro-2-(pyridin-3-yloxy)aniline C₁₁H₉ClN₂O Cl (pos.3), O-linked pyridin-3-yl 220.66 869945-98-2 MDL: MFCD04971006; Purity: Not specified
3-Nitro-5-(pyridin-2-ylsulfanyl)aniline C₁₀H₁₄N₂O₃S NO₂ (pos.3), S-linked pyridin-2-yl 242.30 350996-95-1 Purity: ≥95%
3-Chloro-4-(pyridin-2-ylmethoxy)aniline C₁₂H₁₂Cl₂N₂O Cl (pos.3,4), OCH₂-linked pyridin-2-yl 271.14 179687-80-0 Storage: -20°C; Supplier: ChemBK

Key Observations :

  • Sulfur vs. Oxygen Linkage: Replacing the sulfanyl (S) group with an oxy (O) group (e.g., 3-Chloro-2-(pyridin-3-yloxy)aniline) reduces molecular weight and alters electronic properties.
  • Positional Isomerism: 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline differs only in the substitution position of the sulfanyl group (pos.4 vs. pos.2). This minor change can significantly affect steric interactions and biological target specificity .
  • Nitro vs.

Preparation Methods

Formation of 2-(2-chlorophenyl)pyridine Intermediate

  • Starting Materials: 2-chloroacetophenone and a propylamine derivative (with halogen, OH, SH, or NH substituents).
  • Reaction Conditions: Organic solvents such as acetonitrile (ACN) are preferred for improved reaction rates and yields.
  • Example: N-chlorosuccinimide in ACN at room temperature, followed by ammonium hydroxide addition and extraction, yields 2-(2-chlorophenyl)pyridine with approximately 67% yield.

Nitration of 2-(2-chlorophenyl)pyridine

  • Reagents: Potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4).
  • Purpose: Introduce a nitro group at the 5-position of the chlorophenyl ring to form 2-(2-chloro-5-nitrophenyl)pyridine.
  • Conditions: Controlled acid medium enables selective nitration without ring degradation.

Reduction of Nitro Group to Aniline

  • Reagents: Tin(II) chloride (SnCl2), iron (Fe), zinc (Zn) in hydrochloric acid, or hydrazine hydrate with iron hydroxide oxide (FeOOH) catalyst.
  • Solvents: Ethanol or methanol commonly used.
  • Example: Reduction of 2-(2-chloro-5-nitrophenyl)pyridine with hydrazine hydrate and FeOOH in methanol under reflux for 6-8 hours achieves 96% yield of 4-chloro-3-(pyridin-2-yl)aniline.
  • Alternative Reducing Agents: Sodium hydrosulfite, sodium sulfide, or titanium(III) chloride also applicable.

Formation of the Sulfanyl Linkage (–S–)

  • Approach: Nucleophilic aromatic substitution or coupling reactions between the pyridin-2-yl thiol and 3-chloroaniline derivatives.
  • Catalysts: Mild bases such as tertiary amines (e.g., triethylamine) facilitate the reaction.
  • Solvents: Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions: Reaction temperatures maintained between -10°C to 10°C to optimize selectivity and yield.
  • Purification: Post-reaction, the product is extracted with organic solvents and purified by recrystallization or column chromatography.

Comparative Data Table of Key Steps

Step Reagents/Conditions Solvent Yield (%) Notes
Formation of 2-(2-chlorophenyl)pyridine 2-chloroacetophenone + propylamine derivative; N-chlorosuccinimide ACN ~67 ACN preferred over chloroform for faster reaction
Nitration KNO3 + conc. H2SO4 Concentrated acid Not specified Selective nitration at 5-position
Nitro Reduction Hydrazine hydrate + FeOOH catalyst Methanol 96 Reflux 6-8 h; alternative reductants possible
Sulfanyl Linkage Formation Pyridin-2-yl thiol + 3-chloroaniline; NEt3 base THF or DCM High Low temperature (-10°C to 10°C); base-promoted

Research Findings and Optimization Notes

  • Avoidance of Heavy Metal Catalysts: The synthetic route strategically avoids heavy metal-catalyzed aromatic ring formation, reducing toxicity and simplifying purification.
  • Reaction Efficiency: Use of acetonitrile in the chlorination step significantly reduces reaction time from approximately 12 hours to 30 minutes, improving throughput.
  • Selective Reduction: Hydrazine hydrate with FeOOH catalyst provides high selectivity and yield in reducing aromatic nitro groups to anilines.
  • Purification Techniques: Column chromatography and recrystallization from solvents like n-propanol ensure high purity of the final product.
  • Temperature Control: Maintaining low temperatures during sulfanyl linkage formation minimizes side reactions and improves product selectivity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature: Maintain ≤30°C during nitro group reduction to prevent side reactions (e.g., over-reduction or decomposition) .
  • Catalysts: Use sodium polysulfide or ammonium bromide for efficient thioether bond formation between pyridine and chloroaniline moieties .
  • Purification: Employ column chromatography or recrystallization to isolate the product from by-products (e.g., unreacted starting materials or dimeric species) .
  • Automated Monitoring: Implement inline FTIR or HPLC to track reaction progress and adjust conditions in real time .

Advanced: How can crystallographic data resolve structural ambiguities in 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline derivatives?

Methodological Answer:
X-ray crystallography using SHELXL (for refinement) and SHELXD (for phase solving) is critical:

  • Challenges: Address twinning or disorder in the pyridinylsulfanyl group by applying restraints to bond lengths/angles during refinement .
  • Validation: Cross-validate with spectroscopic data (e.g., NMR) to confirm the planar conformation of the aniline ring and sulfur-pyridine bond geometry .
  • High-Resolution Data: Use synchrotron radiation (λ < 1 Å) to resolve electron density ambiguities near the chlorine atom .

Basic: What common reactivity patterns are observed for 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline?

Methodological Answer:
The compound exhibits three primary reactivity pathways:

  • Oxidation: Forms quinone-like structures under strong oxidizing agents (e.g., KMnO₄), confirmed by UV-Vis spectral shifts at 450–500 nm .
  • Nucleophilic Substitution: The chloro group reacts with amines or alkoxides, with reactivity influenced by the electron-withdrawing pyridinylsulfanyl group (Hammett σₚ ≈ +0.6) .
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aniline NH₂ group to NH, verified by loss of IR stretching at 3450 cm⁻¹ .

Advanced: How can mechanistic studies elucidate the biological interactions of this compound?

Methodological Answer:

  • Enzyme Binding Assays: Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target enzymes (e.g., kinases or oxidoreductases) .
  • Molecular Docking: Employ AutoDock Vina to model interactions between the pyridinylsulfanyl group and hydrophobic enzyme pockets (e.g., p38 MAP kinase) .
  • Kinetic Analysis: Perform stopped-flow experiments to quantify inhibition constants (Ki) and identify competitive vs. non-competitive mechanisms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as aniline derivatives are suspected mutagens .
  • Spill Management: Absorb spills with diatomaceous earth and dispose as hazardous waste (EPA Hazard Class D003) .
  • Ventilation: Maintain air concentration below PAC-2 (23 mg/m³) to prevent respiratory irritation .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps (~4.2 eV) and identify reactive sites .
  • MD Simulations: Simulate solvation dynamics in DMSO to assess stability of the sulfanyl-pyridine bond under physiological conditions .
  • SAR Studies: Compare with analogs (e.g., 3-chloro-2-(piperazin-1-yl)aniline) to correlate substituent effects with bioactivity .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the aniline NH₂ (δ 5.2 ppm) and pyridinyl protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 237.05 (theoretical) with <5% impurity .
  • Elemental Analysis: Confirm C, H, N, S, Cl content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Methodological Answer:

  • Scaffold Modification: Replace the pyridinylsulfanyl group with isosteres (e.g., 1H-pyrazol-1-yl) and measure changes in IC₅₀ against target enzymes .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the aniline NH₂) .
  • In Vivo Testing: Screen derivatives in zebrafish models for bioavailability and toxicity (LD₅₀ > 200 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-(pyridin-2-ylsulfanyl)aniline
Reactant of Route 2
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3-Chloro-2-(pyridin-2-ylsulfanyl)aniline

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